Duocarmycin MB

Description

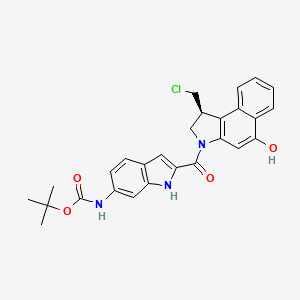

The exact mass of the compound this compound is 491.1611840 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O4/c1-27(2,3)35-26(34)29-17-9-8-15-10-21(30-20(15)11-17)25(33)31-14-16(13-28)24-19-7-5-4-6-18(19)23(32)12-22(24)31/h4-12,16,30,32H,13-14H2,1-3H3,(H,29,34)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUIPHKZPNUXGG-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701104216 | |

| Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613286-58-0 | |

| Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613286-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-[[(1S)-1-(chloromethyl)-1,2-dihydro-5-hydroxy-3H-benz[e]indol-3-yl]carbonyl]-1H-indol-6-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Duocarmycin Family: An In-depth Technical Guide to their Discovery from Streptomyces and the Emergence of Synthetic Analogs like Duocarmycin MB

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent antitumor antibiotics first discovered in the late 1980s from fermentation broths of Streptomyces species.[1][2][3] These natural products exhibit remarkable cytotoxicity, often in the picomolar range, which has garnered significant interest in their potential as anticancer agents.[1][4] Their unique mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to a cascade of events that result in cell death.

This technical guide provides a comprehensive overview of the discovery of the duocarmycin family from Streptomyces, with a focus on Duocarmycin SA as a representative natural product. It will detail the experimental protocols for their isolation and characterization, present their biological activities in a structured format, and illustrate their mechanism of action and biosynthetic origins. Furthermore, this guide will contextualize Duocarmycin MB as a synthetic analog, a crucial component in the development of targeted cancer therapies such as antibody-drug conjugates (ADCs).

Discovery and Isolation of Duocarmycins from Streptomyces

The initial discovery of the duocarmycin family was the result of screening programs aimed at identifying novel antitumor antibiotics from microbial sources. Various members of the duocarmycin family have been isolated from different strains of Streptomyces. For instance, Duocarmycin A was isolated from Streptomyces sp. DO-88, while Duocarmycin SA was discovered from the culture broth of Streptomyces sp. DO-113.

The general workflow for the discovery and isolation of these compounds is a multi-step process that begins with the fermentation of the producing microorganism, followed by extraction and purification of the active metabolites.

Experimental Protocols

Fermentation of Streptomyces for Duocarmycin Production

This protocol is a representative procedure for the fermentation of a duocarmycin-producing Streptomyces strain, adapted from methods described for the production of secondary metabolites from Streptomyces.

Materials:

-

Spore Stock: Cryopreserved spore suspension of the duocarmycin-producing Streptomyces strain.

-

Seed Medium (e.g., YEME Medium):

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Glucose: 4 g/L

-

Adjust pH to 7.2

-

-

Production Medium (e.g., GS Medium):

-

Glucose: 10 g/L

-

Soluble Starch: 20 g/L

-

Yeast Extract: 5 g/L

-

Peptone: 5 g/L

-

CaCO₃: 2 g/L

-

Adjust pH to 7.0

-

Procedure:

-

Inoculation of Seed Culture: Aseptically inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with the Streptomyces spore stock.

-

Incubation of Seed Culture: Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.

-

Inoculation of Production Culture: Transfer the seed culture to a larger volume of sterile production medium (e.g., 5 mL of seed culture into 200 mL of production medium in a 1 L baffled flask).

-

Incubation of Production Culture: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days. Monitor for secondary metabolite production.

Extraction and Purification

This protocol outlines a general procedure for the extraction and purification of duocarmycins from the fermentation broth.

Materials:

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Reversed-phase C18 column for HPLC

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic Acid (TFA)

Procedure:

-

Extraction:

-

Harvest the culture broth and centrifuge to separate the mycelium from the supernatant.

-

Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude extract.

-

-

Silica Gel Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a gradient of increasing polarity (e.g., from hexane/ethyl acetate to ethyl acetate/methanol).

-

Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing the desired compounds.

-

-

Reversed-Phase HPLC Purification:

-

Pool and concentrate the active fractions from the silica gel column.

-

Further purify the sample by reversed-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.

-

Collect the peaks corresponding to the duocarmycin analogs.

-

Lyophilize the purified fractions to obtain the pure compounds.

-

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Duocarmycin compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the duocarmycin compound in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This compound: A Synthetic Analog

While the duocarmycin family originates from Streptomyces, this compound is a synthetic analog designed and utilized primarily as a cytotoxic payload in antibody-drug conjugates (ADCs). Its structure is based on the core pharmacophore of the natural duocarmycins but has been modified to optimize its properties for conjugation to antibodies and for controlled release within target cancer cells.

| Property | This compound |

| CAS Number | 1613286-58-0 |

| Molecular Formula | C₂₇H₂₆ClN₃O₄ |

| Molecular Weight | 491.97 g/mol |

| Chemical Name | tert-butyl N-{2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamate |

Biological Activity

The duocarmycins are renowned for their extremely high cytotoxicity against a wide range of cancer cell lines. Their potency is often in the sub-nanomolar to picomolar range.

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| Duocarmycin A | HeLa S3 | Cervical Carcinoma | 0.12 nM | |

| Duocarmycin B1 | HeLa S3 | Cervical Carcinoma | 0.035 nM | |

| Duocarmycin B2 | HeLa S3 | Cervical Carcinoma | 0.1 nM | |

| Duocarmycin C1 | HeLa S3 | Cervical Carcinoma | 8.5 nM | |

| Duocarmycin C2 | HeLa S3 | Cervical Carcinoma | 0.57 nM | |

| Duocarmycin SA | HeLa S3 | Cervical Carcinoma | 0.00069 nM | |

| Duocarmycin SA | L1210 | Murine Leukemia | 10 pM | |

| Duocarmycin SA | U-138 MG | Glioblastoma | < 1 nM | |

| Duocarmycin (unspecified) | MDA-MB-231 | Breast Cancer | 1.7 nM | |

| Duocarmycin (unspecified) | MCF7 | Breast Cancer | 0.8 nM |

Mechanism of Action

The mechanism of action of duocarmycins involves a sequence-selective alkylation of DNA.

-

Minor Groove Binding: The duocarmycin molecule binds non-covalently to the minor groove of DNA, with a preference for AT-rich sequences.

-

Conformational Change and Activation: This binding induces a conformational change in the drug molecule, leading to the activation of its alkylating moiety.

-

DNA Alkylation: The activated drug then forms a covalent bond with the N3 position of an adenine base.

-

Cellular Consequences: This irreversible DNA alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis and cell death.

Biosynthesis

The biosynthesis of duocarmycins in Streptomyces is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for each duocarmycin may vary slightly between producing strains, the general pathway involves a series of enzymatic reactions to construct the complex chemical scaffold from simpler metabolic precursors. The biosynthesis of the related compound CC-1065, which shares a common pharmacophore with the duocarmycins, has been studied and provides insights into the likely biosynthetic pathway.

Conclusion

The discovery of the duocarmycin family of natural products from Streptomyces has provided a class of exceptionally potent cytotoxic agents with a unique mechanism of DNA alkylation. Their remarkable biological activity has inspired extensive research, leading to the development of synthetic analogs like this compound. These synthetic derivatives, optimized for use as payloads in antibody-drug conjugates, represent a promising strategy for targeted cancer therapy, aiming to deliver the potent cytotoxicity of the duocarmycin pharmacophore directly to tumor cells while minimizing systemic toxicity. The continued exploration of both natural and synthetic duocarmycins holds significant promise for the future of oncology drug development.

References

- 1. Cytochrome P450 Binding and Bioactivation of Tumor-Targeted Duocarmycin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Duocarmycin - Wikipedia [en.wikipedia.org]

- 3. Duocarmycin SA, a new antitumor antibiotic from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Duocarmycins, new antitumor antibiotics produced by Streptomyces; producing organisms and improved production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Minor Groove Binding of Duocarmycin SA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the potent antitumor agent Duocarmycin SA (DSA) and the minor groove of DNA. Duocarmycins are a class of natural products isolated from Streptomyces bacteria, renowned for their exceptionally high cytotoxicity against cancer cells.[1][2][3][4] Their unique mechanism of action, involving sequence-selective alkylation of DNA, has made them a subject of intense research and a valuable scaffold for the development of novel anticancer therapeutics, including antibody-drug conjugates (ADCs).[1] This document details the binding mechanism, presents quantitative data on their activity, outlines key experimental protocols, and provides visual representations of the underlying molecular and cellular processes. While the user requested information on "Duocarmycin MB," the available scientific literature predominantly focuses on Duocarmycin SA and its analogues. The principles of DNA minor groove binding and alkylation are highly conserved across the duocarmycin family, making the information on DSA directly relevant.

Mechanism of Action: A Stepwise Interaction with DNA

The cytotoxic effects of duocarmycins are a direct consequence of their ability to covalently modify DNA, which disrupts essential cellular processes like replication and transcription. This interaction can be broken down into two key phases: selective binding to the DNA minor groove and subsequent irreversible alkylation of an adenine base.

The chemical structure of duocarmycins is modular, typically consisting of a DNA-binding unit, a linking amide, and a DNA-alkylating unit. This architecture allows the molecule to fit snugly within the narrow minor groove of the DNA double helix, particularly in AT-rich sequences. The DNA-binding subunit is responsible for the sequence specificity, guiding the molecule to its target site. Molecular dynamics simulations suggest that this binding event causes a partial dehydration of the minor groove without inducing significant conformational changes in the DNA structure itself.

Once positioned within the minor groove, the alkylating subunit of duocarmycin, which contains a reactive cyclopropane ring, is activated. The drug then forms a covalent bond with the N3 position of an adenine base through a nucleophilic attack from the DNA on the cyclopropane ring. This alkylation is a stereoelectronically controlled process. The formation of this DNA adduct leads to a distortion of the DNA helix, which can manifest as bending or unwinding. This irreversible modification of the DNA template is the primary lesion responsible for the biological activity of duocarmycins.

The duocarmycin-DNA adduct is a significant roadblock for the cellular machinery involved in DNA replication and transcription, leading to the potent cytotoxic effects of these compounds. The presence of these adducts triggers a cellular DNA damage response, activating pathways that can lead to cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis. Interestingly, some cancer cells may have compromised DNA repair mechanisms, making them particularly susceptible to the lethal DNA damage induced by duocarmycins. The nucleotide excision repair (NER) pathway has been identified as a key mechanism for the repair of duocarmycin-induced DNA adducts.

Quantitative Analysis of Duocarmycin Activity

The potency of duocarmycins and their analogues is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative cytotoxicity data for Duocarmycin SA and related compounds.

Table 1: In Vitro Cytotoxicity of Duocarmycin Analogues

| Compound | Cell Line | IC50 | Reference |

| Duocarmycin SA | L1210 | ~7.4 pM | |

| Adozelesin | Gynecologic Cancer Cell Lines | 103 to 104 times more cytotoxic than cisplatin | |

| Bizelesin | Gynecologic Cancer Cell Lines | 100 to 1000 times more cytotoxic than cisplatin | |

| Carzelesin | Gynecologic Cancer Cell Lines | 100 to 1000 times more cytotoxic than cisplatin | |

| ICT2700 | RT112 (CYP1A1 positive) | ~10 nM | |

| ICT2700 | EJ138 (CYP1A1 negative) | >10 µM | |

| PEG-derivatized duocarmycin SA (10a) | L1210 | 37 pM | |

| PEG-derivatized duocarmycin SA (10d) | L1210 | 35 nM | |

| PEG-derivatized duocarmycin SA (10e) | L1210 | 370 nM |

Table 2: DNA Alkylation Properties of PEG-Derivatized Duocarmycin SA Analogues

| Compound | Relative DNA Alkylation Efficiency | Reference |

| Duocarmycin SA | High | |

| 10a | Progressively | |

| 10b | diminished | |

| 10c | activity | |

| 10d | compared to | |

| 10e | Duocarmycin SA |

Note: The reference indicates a progressive decrease in DNA alkylation efficiency across the series from 10a to 10e, consistent with their reduced cytotoxicity.

Key Experimental Protocols

The study of duocarmycin-DNA interactions relies on a variety of biochemical and cell-based assays. Detailed protocols for three fundamental techniques are provided below.

This technique is used to identify the specific DNA sequences where a molecule binds. The principle is that the bound ligand protects the DNA from cleavage by an agent like DNase I.

Protocol:

-

DNA Probe Preparation: A DNA fragment containing the putative binding site is labeled at one end, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of duocarmycin SA to allow for binding. A control reaction without the drug is also prepared.

-

DNase I Digestion: A limited amount of DNase I is added to both the control and the duocarmycin-containing reactions. The enzyme will randomly cleave the DNA backbone, except in the regions where duocarmycin is bound.

-

Reaction Termination and DNA Purification: The digestion is stopped, and the DNA fragments are purified.

-

Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.

-

Visualization: The gel is visualized by autoradiography or fluorescence imaging. The region where duocarmycin SA was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane.

EMSA, or gel shift assay, is used to detect the formation of a complex between a protein (or in this case, a small molecule that significantly alters DNA conformation) and a DNA fragment.

Protocol:

-

Probe Preparation: A short, double-stranded DNA oligonucleotide containing the duocarmycin binding site is labeled.

-

Binding Reaction: The labeled probe is incubated with duocarmycin SA.

-

Non-Denaturing Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The gel matrix allows for the separation of molecules based on size and charge.

-

Detection: The DNA-duocarmycin complex will migrate more slowly through the gel than the unbound DNA probe, resulting in a "shifted" band. The bands are then visualized.

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of duocarmycin SA for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to an untreated control, and the IC50 value is determined.

Visualizing the Molecular and Cellular Events

The following diagrams, generated using the DOT language, illustrate the key processes involved in duocarmycin's mechanism of action.

Caption: Mechanism of Duocarmycin SA binding and DNA alkylation.

Caption: Experimental workflow for DNA footprinting.

Caption: Duocarmycin-induced DNA damage response pathway.

Conclusion

Duocarmycin SA and its analogues represent a class of exceptionally potent DNA-alkylating agents with a well-defined mechanism of action. Their ability to selectively bind to the minor groove of AT-rich DNA sequences and subsequently form a covalent adduct with adenine-N3 is the cornerstone of their profound cytotoxicity. This detailed understanding of their interaction with DNA, supported by quantitative data and robust experimental methodologies, continues to fuel the development of next-generation anticancer therapies. The modular nature of the duocarmycin scaffold provides a versatile platform for medicinal chemists to fine-tune properties such as potency, selectivity, and drug delivery, as exemplified by their successful incorporation into antibody-drug conjugates. Further research into the intricate details of their biological activity and the cellular responses they elicit will undoubtedly pave the way for more effective and targeted cancer treatments.

References

- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Duocarmycin - Wikipedia [en.wikipedia.org]

Early biological studies of Duocarmycin MB cytotoxicity

An In-depth Technical Guide to the Early Biological Studies of Duocarmycin SA Cytotoxicity

This technical guide provides a comprehensive overview of the early biological studies on the cytotoxicity of Duocarmycin SA, a potent antitumor antibiotic. The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative cytotoxicity data, and the experimental protocols used in its initial evaluation.

Introduction

Duocarmycin SA is a naturally occurring compound first isolated from Streptomyces species.[1] It belongs to a class of highly potent DNA alkylating agents that exhibit exceptional cytotoxicity against a wide range of cancer cell lines at picomolar to nanomolar concentrations.[1][2] Early research into Duocarmycin SA laid the foundation for understanding its unique mechanism of action and its potential as a chemotherapeutic agent, which later led to its use as a payload in antibody-drug conjugates (ADCs).[2][3]

Mechanism of Action

The primary mechanism of Duocarmycin SA's cytotoxicity involves the sequence-selective alkylation of DNA. Unlike many other alkylating agents that target guanine, Duocarmycin SA specifically targets the N3 position of adenine within AT-rich sequences in the minor groove of DNA. This interaction is facilitated by the molecule's unique structure, which includes a DNA-binding unit and an alkylating unit.

The covalent binding of Duocarmycin SA to adenine forms a stable DNA adduct. This adduct distorts the DNA helix, leading to the inhibition of essential cellular processes such as DNA replication and transcription. The resulting DNA damage, including DNA double-strand breaks (DSBs), triggers a cellular DNA damage response. A key marker of these DSBs is the phosphorylation of the histone variant H2A.X to form γH2A.X at the site of damage.

Ultimately, the extensive and difficult-to-repair DNA damage induced by Duocarmycin SA leads to cell cycle arrest, predominantly at the G2/M phase, and the induction of apoptosis, or programmed cell death.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of Duocarmycin SA in various cancer cell lines as reported in early and subsequent foundational studies. These values highlight the compound's extraordinary potency.

| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |

| Molm-14 | Acute Myeloid Leukemia | 11.12 pM | MTT Assay | |

| HL-60 | Acute Myeloid Leukemia | 112.7 pM | MTT Assay | |

| HeLa S3 | Human Uterine Cervix Carcinoma | 0.69 pM | Growth Inhibition | |

| LN18 | Glioblastoma | 0.004 nM (4 pM) | Colony Formation Assay | |

| T98G | Glioblastoma | 0.011 nM (11 pM) | Colony Formation Assay | |

| U-138 MG | Glioblastoma | 0.4 nM | Cell Viability Assay | |

| U-138 MG | Glioblastoma | 1.8 pM | Clonogenic Assay | |

| L1210 | Murine Lymphocytic Leukemia | 6-10 pM | Not Specified |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early evaluation of Duocarmycin SA's cytotoxicity are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of Duocarmycin SA (e.g., 0 to 1000 pM) or a vehicle control (DMSO) and incubated for a specified period, typically 72 hours.

-

MTT Addition: Following incubation, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

b) Colony Formation (Clonogenic) Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.

-

Cell Seeding: A low density of cells (e.g., 200-500 cells) is seeded into 6-well plates or culture dishes.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of Duocarmycin SA.

-

Incubation: The plates are incubated for a period of 1-2 weeks, allowing sufficient time for colonies to form.

-

Colony Staining: The colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.

-

Colony Counting: The number of colonies containing at least 50 cells is counted.

-

Data Analysis: The survival fraction is calculated as the ratio of the number of colonies in the treated group to the number of colonies in the control group. The IC50 value is determined from the dose-response curve.

Apoptosis Detection

Annexin V/7-AAD Staining

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with Duocarmycin SA at various concentrations (e.g., 20, 100, 500 pM) for different time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD is a fluorescent DNA intercalator that is excluded by cells with intact membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/7-AAD-negative cells are identified as early apoptotic, while Annexin V-positive/7-AAD-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Cells are treated with Duocarmycin SA for various durations.

-

Cell Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide, a fluorescent dye that intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Duocarmycin SA-induced cytotoxicity and a typical experimental workflow for its evaluation.

Caption: Duocarmycin SA signaling pathway leading to cytotoxicity.

Caption: Experimental workflow for evaluating Duocarmycin SA cytotoxicity.

References

The Chemical Architecture of Duocarmycin SA's DNA-Binding Subunit: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent antineoplastic antibiotics first isolated from Streptomyces species.[1] Their remarkable cytotoxicity, often exhibiting picomolar IC50 values, stems from a unique mechanism of sequence-selective alkylation of DNA.[1][2] Duocarmycin SA (DSA) is a prominent member of this family, characterized by its DNA-binding subunit, a 5,6,7-trimethoxy-1H-indole-2-carboxylic acid moiety, which is responsible for guiding the molecule to the minor groove of DNA, and a spirocyclopropylcyclohexadienone alkylating subunit.[1][3] This document provides a detailed technical overview of the chemical structure, synthesis, and biological context of the Duocarmycin SA DNA-binding subunit.

Chemical Structure and Properties

The DNA-binding subunit of Duocarmycin SA is crucial for its biological activity, providing the necessary affinity and selectivity for AT-rich sequences in the DNA minor groove. The core of this subunit is a substituted indole ring, specifically 5,6,7-trimethoxy-1H-indole-2-carboxylic acid.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C12H13NO5 | |

| Molecular Weight | 251.23 g/mol | |

| IUPAC Name | 5,6,7-trimethoxy-1H-indole-2-carboxylic acid | |

| SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC | |

| InChI | InChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15) |

Spectroscopic Data

¹H NMR (DMSO-d₆):

| Assignment | Chemical Shift (ppm) | Reference |

| A | 12.9 | |

| B | 11.6 | |

| C | 7.370 | |

| D | 7.114 | |

| E | 7.045 | |

| F | 6.928 | |

| G (OCH₃) | 3.769 |

¹³C NMR (CDCl₃, 125 MHz) for a similar 3-methyl-indole derivative:

| Assignment | Chemical Shift (ppm) | Reference |

| C-2 | 129.64 | |

| C-3 | 113.13 | |

| C-3a | 124.31 | |

| C-4 | 122.33 | |

| C-5 | 120.42 | |

| C-6 | 118.23 | |

| C-7 | 104.75 | |

| C-7a | 135.07 | |

| CH₃ | 9.97 |

Experimental Protocols

Synthesis of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid

The synthesis of the Duocarmycin SA DNA-binding subunit can be achieved through a multi-step process, with the Hemetsberger-Knittel methodology being a key approach for forming the indole ring.

Protocol:

-

Formation of Ethyl Azidoacetate: An SN2 reaction between ethyl bromoacetate and sodium azide in a polar protic solvent like methanol is performed to yield ethyl azidoacetate. The reaction typically proceeds with high yield (around 93%).

-

Synthesis of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate: The ethyl azidoacetate is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a base. The resulting vinyl azide is then refluxed in xylenes to induce ring closure, forming the indole ester. This step can achieve yields up to 96%. The crude product can be purified by recrystallization from warm methanol.

-

Saponification to the Carboxylic Acid: The methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is subjected to a saponification reaction to hydrolyze the ester and form the desired 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. This step can achieve a yield of up to 85%. The completion of the reaction can be monitored by TLC. The product can be precipitated by acidification of the reaction mixture.

HPLC Purification of Duocarmycin Analogues

Purification of Duocarmycin analogues is often performed using preparative High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Column: A C18 reversed-phase column is typically used (e.g., Waters SunFire Prep C18 OBD, 5 μm, 19 × 150 mm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed as the eluent.

-

Detection: The elution of the compound is monitored by UV absorbance at a suitable wavelength (e.g., 254 nm).

-

Post-Purification: The collected fractions containing the purified product are often lyophilized to obtain the compound as a solid.

Cell Viability (MTT) Assay

The cytotoxic activity of Duocarmycin SA and its analogues is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5000 cells/well) and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Duocarmycin SA at concentrations ranging from 1 pM to 1000 pM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DNA Alkylation Assay

The ability of Duocarmycin SA to alkylate DNA can be assessed using various methods, including a thermally induced strand cleavage assay.

Protocol:

-

DNA Labeling: A DNA fragment of a known sequence (e.g., a restriction fragment of a plasmid like pUC18) is labeled at the 5' end with a radioactive isotope (e.g., ³²P).

-

Drug Incubation: The labeled DNA is incubated with varying concentrations of the Duocarmycin analogue at 37°C for a set period (e.g., 5 hours).

-

Thermal Cleavage: The DNA is then subjected to heat treatment to induce strand cleavage at the sites of adenine-N3 alkylation.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: The positions of the cleaved fragments are visualized by autoradiography, revealing the specific adenine residues that were alkylated by the compound.

Biological Activity and Mechanism of Action

The DNA-binding subunit of Duocarmycin SA directs the entire molecule to the minor groove of DNA, where it preferentially binds to AT-rich sequences. This non-covalent binding event is a prerequisite for the subsequent covalent modification of DNA by the alkylating subunit.

Quantitative Biological Data

The following table summarizes the in vitro cytotoxicity of Duocarmycin SA against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| Molm-14 | Acute Myeloid Leukemia | 11.12 | |

| HL-60 | Acute Myeloid Leukemia | 112.7 | |

| U-138 MG | Glioblastoma | 400 |

Signaling Pathways and Workflows

DNA Alkylation and Cellular Response Pathway

The interaction of Duocarmycin SA with DNA triggers a cascade of cellular events leading to apoptosis.

Cellular response to Duocarmycin SA-induced DNA damage.

Experimental Workflow for Cytotoxicity and DNA Alkylation Analysis

The following diagram illustrates a typical experimental workflow to characterize the biological activity of a Duocarmycin analogue.

Workflow for evaluating Duocarmycin analogues.

Conclusion

The 5,6,7-trimethoxy-1H-indole-2-carboxylic acid subunit is a cornerstone of the Duocarmycin SA structure, dictating its DNA sequence selectivity and, consequently, its potent antitumor activity. A thorough understanding of its chemical properties, synthesis, and role in the mechanism of action is essential for the rational design of novel Duocarmycin-based therapeutics, including antibody-drug conjugates, with improved efficacy and safety profiles. The experimental protocols and data presented herein provide a valuable resource for researchers in the field of anticancer drug development.

References

An In-depth Technical Guide to Duocarmycin MB as a Potent ADC Cytotoxin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Duocarmycin MB and its analogues as highly potent payloads for Antibody-Drug Conjugates (ADCs). Duocarmycins, originally isolated from Streptomyces bacteria, are a class of natural products known for their extreme cytotoxicity.[][2][3] Their unique mechanism of action, involving DNA alkylation, makes them exceptionally effective anti-tumor agents.[3][4] While their systemic toxicity limits their use as standalone chemotherapeutics, their high potency makes them ideal candidates for targeted delivery via ADCs. This document details their mechanism of action, the design of duocarmycin-based ADCs, key preclinical data, and the experimental protocols used for their evaluation.

Mechanism of Action: DNA Alkylation

Duocarmycins exert their cytotoxic effects through a sequence-selective alkylation of duplex DNA. The process is initiated by the molecule binding to the minor groove of DNA, with a preference for AT-rich sequences. Following this binding, a key spirocyclopropane moiety within the duocarmycin structure becomes activated. This activation facilitates a covalent reaction with the N3 position of an adenine base, causing irreversible alkylation of the DNA.

This permanent modification of the DNA architecture disrupts critical cellular processes, including DNA replication and transcription, ultimately triggering apoptosis and cell death. A significant advantage of this mechanism is its effectiveness against both dividing and non-dividing cells, unlike anti-mitotic agents (e.g., auristatins, maytansinoids) which are only effective during mitosis. This broad activity makes duocarmycins particularly potent against solid tumors and chemoresistant cell lines.

Duocarmycin-Based ADC Design and Activation

To harness the potency of duocarmycins while mitigating systemic toxicity, they are incorporated into ADCs as payloads. This involves a sophisticated prodrug strategy and specialized linker chemistry.

Key Components:

-

Antibody: A monoclonal antibody (mAb) that selectively targets a tumor-associated antigen (e.g., HER2, B7-H3).

-

Linker: Typically a protease-cleavable linker, such as one containing a valine-citrulline (vc) peptide sequence. This linker is designed to be stable in systemic circulation but is cleaved by lysosomal proteases like cathepsin B, which are abundant inside cancer cells.

-

Payload: A synthetic, inactive prodrug form of duocarmycin, commonly referred to as a seco- analogue (e.g., vc-seco-DUBA). The seco- form lacks the critical spirocyclopropane ring and is therefore inert until activated.

Activation Workflow:

-

Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

-

Linker Cleavage: Inside the lysosome, cathepsin B cleaves the vc-linker, releasing the seco- duocarmycin payload.

-

Payload Activation: The released seco- molecule undergoes a rapid, spontaneous intramolecular rearrangement (spirocyclization) to form the fully active, DNA-alkylating duocarmycin cytotoxin.

-

Bystander Effect: Because the released payload is cell-permeable, it can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect." This is a key advantage in treating heterogeneous tumors.

Quantitative Preclinical Data

The efficacy of duocarmycin-based ADCs has been demonstrated in numerous preclinical studies. Key clinical candidates include SYD985 (Trastuzumab duocarmazine) , targeting HER2, and MGC018 , targeting B7-H3.

Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs

This table summarizes the half-maximal inhibitory concentration (IC50) values for various duocarmycin ADCs against a panel of human cancer cell lines, demonstrating potent, target-dependent cell killing.

| ADC | Target | Cell Line | Indication | Target Expression | IC50 (ng/mL) | IC50 (nmol/L) of Free Toxin (seco-DUBA) | Reference(s) |

| SYD985 | HER2 | SK-BR-3 | Breast Cancer | 3+ | 6.9 | 0.08 - 0.4 | |

| SYD985 | HER2 | UACC-893 | Breast Cancer | 3+ | 54.1 | 0.2 | |

| SYD985 | HER2 | NCI-N87 | Gastric Cancer | 3+ | 24.5 | 0.2 | |

| SYD985 | HER2 | SK-OV-3 | Ovarian Cancer | 2+ | 32.4 | 0.08 - 0.4 | |

| SYD985 | HER2 | MDA-MB-175-VII | Breast Cancer | 1+ | 67.4 | 0.1 (12-day) | |

| SYD985 | HER2 | ZR-75-1 | Breast Cancer | 1+ | 14.9 | 0.2 (12-day) | |

| SYD985 | HER2 | SW-620 | Colon Cancer | Negative | >1,000 | 0.08 - 0.4 | |

| T-DM1 | HER2 | SK-BR-3 | Breast Cancer | 3+ | 15.7 | N/A | |

| T-DM1 | HER2 | SK-OV-3 | Ovarian Cancer | 2+ | 112.1 | N/A | |

| T-DM1 | HER2 | ZR-75-1 | Breast Cancer | 1+ | >1,000 | N/A | |

| MGC018 | B7-H3 | MDA-MB-468 | Breast Cancer | Positive | Sub-nM range | N/A | |

| MGC018 | B7-H3 | PA-1 | Ovarian Cancer | Positive | Sub-nM range | N/A | |

| MGC018 | B7-H3 | Calu-6 | Lung Cancer | Positive | Sub-nM range | N/A |

Notably, SYD985 demonstrates significantly greater potency (3- to 50-fold) compared to T-DM1 in cell lines with low HER2 expression (HER2 2+/1+).

Table 2: In Vivo Efficacy of Duocarmycin-Based ADCs in Xenograft Models

This table highlights the potent anti-tumor activity of single-dose duocarmycin ADCs in mouse xenograft models, including those resistant to other therapies.

| ADC | Dose (mg/kg) | Tumor Model (Indication) | Target Expression | Outcome | Reference(s) |

| SYD985 | 5 | BT-474 (Breast) | HER2 3+ | 7/8 mice showed complete tumor remission | |

| T-DM1 | 5 | BT-474 (Breast) | HER2 3+ | No complete remissions | |

| MGC018 | 3, 6, 10 | PA-1 (Ovarian) | B7-H3 Positive | Dose-dependent tumor reduction (43-91%); 1-3/6 complete regressions | |

| MGC018 | 1, 3 | A375.S2 (Melanoma) | B7-H3 Positive | Potent anti-tumor activity | |

| MGC018 | 3, 6 | MDA-MB-468 (Breast) | B7-H3 Positive | Potent anti-tumor activity |

Table 3: Preclinical Pharmacokinetic (PK) Parameters

This table shows key PK data for SYD985, illustrating its stability in circulation, which is crucial for effective drug delivery.

| ADC | Species | Key Parameter | Value | Note | Reference(s) |

| SYD983 | Mouse | Half-life | 6 - 39 h | Unstable due to mouse-specific CES1c esterase activity | |

| SYD983 | Rat | Half-life | 73 - 291 h | Stable | |

| SYD983 | Monkey | Half-life | 252 h | Stable | |

| SYD983 | Human | Half-life | 115 - 200 h | Stable (in vitro plasma) | |

| SYD985 | Monkey | Clearance | 0.52 mL/hour/kg | Low clearance, indicating high stability |

*SYD983 is the unfractionated precursor to SYD985.

Experimental Protocols

Detailed methodologies are critical for the evaluation of duocarmycin-based ADCs. Below are summaries of key experimental protocols cited in the literature.

In Vitro Cytotoxicity Assay

-

Objective: To determine the IC50 value of an ADC against various cancer cell lines.

-

Methodology:

-

Cell Plating: Plate cells (e.g., SK-BR-3, SW-620) in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and incubate overnight.

-

Treatment: Add serial dilutions of the ADC, control antibody, or free toxin to the wells.

-

Incubation: Incubate the cells with the treatment for a defined period (e.g., 6 to 12 days). For shorter exposure assays, the ADC-containing medium can be washed out after 6 or 24 hours and replaced with fresh medium for the remainder of the incubation period.

-

Viability Measurement: Assess cell viability using a luminescence-based assay such as the CellTiter-Glo (CTG) kit, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

ADC Conjugation and Characterization

-

Objective: To conjugate the linker-drug to the antibody and determine the average drug-to-antibody ratio (DAR).

-

Methodology:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody (e.g., trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP is carefully controlled to achieve the desired number of reduced disulfides (e.g., an average of one per antibody).

-

Conjugation: Add the maleimide-activated linker-drug (e.g., mc-vc-seco-DUBA) to the reduced antibody solution. The maleimide group reacts with the free thiol groups of the reduced cysteines to form a stable thioether bond.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reactants, often using size-exclusion chromatography.

-

DAR Determination: Determine the average DAR using Hydrophobic Interaction Chromatography (HIC). The addition of the hydrophobic payload increases the retention time of the antibody, allowing for the quantification of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).

-

(Optional) Fractionation: For candidates like SYD985, an additional HIC step can be used to fractionate the ADC mixture, enriching for specific DAR species (e.g., DAR2 and DAR4) to create a more homogeneous product.

-

In Vitro Bystander Killing Assay

-

Objective: To assess the ability of the ADC's released payload to kill adjacent, antigen-negative cells.

-

Methodology:

-

Cell Preparation: Use two cell lines: one antigen-positive (target) and one antigen-negative (bystander). The bystander cell line is typically engineered to express a fluorescent protein (e.g., RFP) for easy identification.

-

Co-culture: Mix the target and bystander cells at a defined ratio (e.g., 20% target, 80% bystander) and plate them.

-

Treatment: Add the duocarmycin-based ADC, a control ADC with a non-cleavable linker, or free toxin.

-

Incubation: Incubate the co-culture for a defined period (e.g., 5-6 days).

-

Quantification: Use a live-cell imaging system (e.g., IncuCyte) to specifically count the number of remaining fluorescent bystander cells. A significant reduction in bystander cells in the presence of the cleavable-linker ADC indicates a potent bystander effect.

-

Conclusion

This compound and its synthetic analogues, such as DUBA, represent a class of exceptionally potent cytotoxins for ADC development. Their unique DNA alkylation mechanism provides efficacy against both proliferating and quiescent cancer cells, including those with multi-drug resistance. The development of sophisticated, cleavable linker systems and prodrug strategies allows for their targeted delivery to tumors, unleashing their cytotoxic potential only after internalization into cancer cells. Preclinical data for ADCs like SYD985 and MGC018 robustly demonstrate superior potency, particularly in tumors with low antigen expression, and powerful in vivo anti-tumor activity, validating the promise of this payload class. As research continues, duocarmycin-based ADCs are poised to become a cornerstone of targeted therapy for a wide range of solid tumors.

References

The Evolution of Duocarmycin Analogs: A Technical Guide for Cancer Research

An In-depth Exploration of the Historical Development, Mechanism of Action, and Synthetic Strategies of Duocarmycin Analogs as Potent Anti-cancer Agents.

The duocarmycin family of natural products, first isolated from Streptomyces bacteria in the late 1970s, represents a class of exceptionally potent antitumor antibiotics.[1] Their remarkable cytotoxicity, often in the picomolar range, has driven four decades of intensive research, leading to the development of a diverse array of synthetic analogs with improved therapeutic profiles. This technical guide provides a comprehensive overview of the historical development of duocarmycin analogs, their mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to their synthesis and evaluation in cancer research.

Historical Development: From Natural Product to Targeted Therapies

The journey of duocarmycin research began with the isolation of CC-1065 in 1978, a natural product exhibiting remarkable antitumor activity.[2] This discovery spurred the isolation of other members of the duocarmycin family and initiated efforts to understand their unique structure-activity relationships (SAR).[3] Early research focused on elucidating the pharmacophore and mechanism of action, which involves a characteristic sequence-selective alkylation of DNA.[1][4]

The inherent toxicity of the natural products prompted the rational design and synthesis of numerous analogs with the aim of improving their therapeutic index. This led to the development of key synthetic analogs such as adozelesin, carzelesin, and bizelesin in the 1990s, which entered clinical trials. While these early analogs demonstrated potent antitumor activity, challenges related to systemic toxicity remained.

The evolution of duocarmycin research then shifted towards more targeted approaches. This included the development of prodrugs, designed to be activated specifically in the tumor microenvironment, and more recently, the use of duocarmycin analogs as payloads in antibody-drug conjugates (ADCs). ADCs, such as trastuzumab duocarmazine (SYD985), represent the current frontier in duocarmycin-based cancer therapy, combining the high potency of the duocarmycin payload with the tumor-targeting specificity of a monoclonal antibody.

Mechanism of Action: DNA Alkylation and the DNA Damage Response

The cytotoxic activity of duocarmycins stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner. This covalent modification of the DNA backbone disrupts its structure and interferes with essential cellular processes such as replication and transcription, ultimately leading to cell death.

The DNA alkylation by duocarmycin analogs triggers a cellular cascade known as the DNA Damage Response (DDR). This complex signaling network is orchestrated by sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which recognize the DNA lesions. Upon activation, ATM and ATR phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.

Activation of this pathway can lead to several cellular outcomes, including cell cycle arrest, senescence, or apoptosis (programmed cell death), depending on the extent of DNA damage and the cellular context. The induction of apoptosis is a key mechanism through which duocarmycin analogs exert their anti-cancer effects.

Quantitative Data: In Vitro Cytotoxicity of Duocarmycin Analogs

The potency of duocarmycin analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for several key duocarmycin analogs, demonstrating their exceptional cytotoxicity.

| Analog | Cell Line | IC50 (pM) | Reference |

| CC-1065 | L1210 (Murine Leukemia) | 88.1 | |

| Duocarmycin SA | L1210 (Murine Leukemia) | 10 | |

| Adozelesin | L1210 (Murine Leukemia) | 3.4 | |

| Adozelesin | Gynecologic Cancer Cell Lines (Mean) | 11.0 | |

| Bizelesin | L1210 (Murine Leukemia) | 2.3 | |

| Carzelesin | Human Tumor Colony-Forming Units | Varies (ng/mL range) | |

| CBI-TMI | BJAB (Burkitt's Lymphoma) | 153,000 | |

| CBI-TMI | WSU-DLCL2 (Diffuse Large B-cell Lymphoma) | 79,000 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of duocarmycin analogs.

Synthesis of (+)-Duocarmycin SA

The total synthesis of (+)-Duocarmycin SA is a complex, multi-step process. The following is a generalized workflow based on established synthetic routes. For specific reagents, conditions, and purification methods, it is imperative to consult the primary literature.

A common strategy involves the synthesis of two key fragments: the DNA-binding indole moiety and the alkylating chloromethylindoline subunit. These fragments are then coupled, followed by a final intramolecular spirocyclization to form the reactive cyclopropane ring of Duocarmycin SA. The synthesis often employs a radical cyclization as a key step to construct the tricyclic core of the alkylating unit. Chiral resolution or asymmetric synthesis is necessary to obtain the desired enantiomerically pure (+)-Duocarmycin SA.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds like duocarmycin analogs.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the duocarmycin analog in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under the same conditions.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion

The historical development of duocarmycin analogs showcases a remarkable journey from a potent natural product to highly engineered therapeutic agents. The deep understanding of their mechanism of action, centered on DNA alkylation and the induction of the DNA damage response, has enabled the rational design of analogs with improved properties. The quantitative data consistently demonstrates their extraordinary potency against cancer cells. The provided experimental protocols offer a foundational framework for researchers engaged in the synthesis and evaluation of these promising anti-cancer compounds. The continued exploration of duocarmycin analogs, particularly in the context of targeted therapies like ADCs, holds significant promise for the future of cancer treatment.

References

The Structure-Activity Relationship of Duocarmycin SA: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic analogs of Duocarmycin SA, detailing their structure-activity relationships, mechanisms of action, and the experimental methodologies used in their evaluation.

The duocarmycin family of natural products, isolated from Streptomyces species, are exceptionally potent cytotoxic agents that function as DNA alkylating agents.[1][2] Their unique mechanism of action, which involves sequence-selective alkylation of DNA at the N3 position of adenine in AT-rich regions of the minor groove, has made them a subject of intense research for the development of novel anticancer therapeutics.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Duocarmycin SA and its analogs, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Mechanism of Action

The core structure of duocarmycins consists of two main components: a DNA-binding subunit and a DNA-alkylating subunit, connected by a linking amide.[5] The natural product, Duocarmycin SA, is a prodrug that undergoes an intramolecular cyclization to form a reactive cyclopropane ring, which is the ultimate alkylating species. This activation is crucial for its biological activity.

The cytotoxic effect of duocarmycins stems from their ability to form covalent adducts with DNA, leading to a cascade of cellular events. This DNA damage disrupts essential cellular processes like replication and transcription, ultimately triggering apoptosis. The stability of these DNA adducts often overwhelms cellular DNA repair mechanisms, particularly in rapidly dividing cancer cells with compromised repair pathways, contributing to their potent antitumor activity.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand the contribution of different structural motifs to the biological activity of duocarmycins. These studies have focused on modifying the DNA-alkylating subunit, the DNA-binding subunit, and the linker region.

Modifications of the DNA-Alkylating Subunit

The cyclopropa[c]pyrrolo[3,2-e]indole (CPI) moiety is the pharmacophoric core of the duocarmycin alkylating subunit. Early studies focused on the synthesis of achiral analogs to simplify the synthetic process and investigate the importance of stereochemistry.

-

sec-Duocarmycin Analogs: The development of seco-duocarmycin analogs, which are synthetic precursors that cyclize in situ to the active form, has been a significant area of research. These analogs often exhibit comparable or even enhanced cytotoxicity compared to the natural products.

-

Achiral Analogs: Several achiral analogs of Duocarmycin SA have been synthesized and evaluated. For instance, seco-amino-CBI-TMI (Centanamycin) and seco-hydroxy-CBI-TMI are examples of achiral analogs with potent cytotoxic activity.

Modifications of the DNA-Binding Subunit

The DNA-binding subunit is responsible for the sequence-selective recognition of the DNA minor groove. Modifications in this region can significantly impact both the potency and the sequence specificity of the analogs.

-

Indole-based Rings: Various indole-based heterocycles have been explored to enhance DNA binding affinity. Stepwise simplification of the dimeric segment B found in the related natural product CC-1065 led to the development of analogs containing 3,4,5-trimethoxyindole (TMI) and monoalkoxylated indoles (DEI).

-

Replacement of the Linking Amide: The amide linker connecting the two subunits has also been a target for modification. Replacement of the amide with a thioamide or an amidine was found to decrease the efficiency of DNA alkylation and resulted in reduced cytotoxic activity, highlighting the optimal nature of the natural amide linkage.

Quantitative SAR Data

The following tables summarize the in vitro cytotoxicity of various Duocarmycin SA analogs against different human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Duocarmycin Analogs

| Compound | Cell Line | IC50 (nM) | Reference |

| (+)-Duocarmycin SA | L1210 | 0.01 | |

| (+)-CBI-TMI | L1210 | 0.02 | |

| (+)-Amidine Analog (6) | L1210 | 0.75 | |

| (+)-Thioamide Analog (7) | L1210 | 1.1 | |

| Duocarmycin A (DUMA) | HeLa S3 | 0.006 | |

| Duocarmycin B1 | HeLa S3 | 0.035 | |

| Duocarmycin B2 | HeLa S3 | 0.1 | |

| Duocarmycin C1 | HeLa S3 | 8.5 | |

| Duocarmycin C2 | HeLa S3 | 0.57 | |

| Duocarmycin SA (DSA) | HeLa S3 | 0.00069 | |

| Adozelesin | Gynecologic Cancer Cell Lines | 103 to 104 times more potent than cisplatin and adriamycin | |

| Bizelesin | Gynecologic Cancer Cell Lines | 100 to 1000 times more potent than cisplatin and adriamycin | |

| Carzelesin | Gynecologic Cancer Cell Lines | 100 to 1000 times more potent than cisplatin and adriamycin | |

| Duocarmycin TM (CBI-TMI) | BJAB | 153 | |

| Duocarmycin TM (CBI-TMI) | WSU-DLCL2 | 79 |

Table 2: In Vitro Cytotoxicity of seco-Duocarmycin Analogs against Human Bronchial Carcinoma Cells (A549)

| Compound | IC50 (pM) |

| 4a | 100 |

| 4b | 200 |

| 4c | 10 |

| 4d | 5 |

Experimental Protocols

Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Cancer cells (e.g., K562, LS174T, Molm-14, HL-60) are seeded in 96-well plates at a density of approximately 5000 cells per well.

-

Compound Incubation: Cells are incubated with increasing concentrations of the duocarmycin analog (e.g., 0 to 1000 pM) for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined using a nonlinear regression model.

This assay assesses the ability of single cells to grow into colonies.

-

Cell Treatment: AML cell lines (e.g., Molm-14, HL-60) are treated with various concentrations of the duocarmycin analog (e.g., 20, 100, 500 pM).

-

Plating in Semi-Solid Medium: Treated cells are plated in a semi-solid medium (e.g., MethoCult™).

-

Incubation: Plates are incubated for a period of 7-14 days to allow for colony formation.

-

Colony Counting: The number of colonies is counted using an inverted light microscope.

DNA Alkylation Assays

This method is used to detect the formation of covalent adducts between the duocarmycin analog and DNA oligonucleotides.

-

Incubation: The duocarmycin analog is incubated with synthetic double-stranded DNA oligonucleotides in a suitable buffer at a specific temperature (e.g., 25°C) for a defined time (e.g., 24 hours).

-

Analysis: The reaction mixture is analyzed by HPLC to separate the unreacted oligonucleotides from the drug-DNA adducts.

-

Mass Spectrometry: ESI-MS is used to confirm the identity of the adducts by determining their molecular weight. The percentage of alkylation can be calculated based on the relative peak intensities of the unreacted and alkylated oligonucleotides.

This assay identifies the specific sites of DNA alkylation.

-

DNA Treatment: A 5'-32P-labeled DNA fragment (e.g., from pUC18 plasmid) is incubated with the duocarmycin analog.

-

Primer Extension: A Taq polymerase-mediated primer extension reaction is performed. The polymerase will stop at the site of the DNA adduct.

-

Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: The gel is exposed to an X-ray film to visualize the sites where the polymerase was terminated, indicating the location of the alkylated bases.

Signaling Pathways and Experimental Workflows

The DNA damage induced by duocarmycins triggers a complex network of cellular responses, primarily involving DNA damage recognition and repair pathways.

Duocarmycin Mechanism of Action and DNA Damage Response

The following diagram illustrates the general mechanism of action of duocarmycins and the subsequent activation of the DNA damage response pathway.

Caption: Mechanism of Duocarmycin action and subsequent DNA damage response.

Experimental Workflow for Evaluating Duocarmycin Analogs

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of novel duocarmycin analogs.

Caption: Workflow for synthesis and evaluation of Duocarmycin analogs.

Conclusion

The duocarmycins represent a powerful class of cytotoxic agents with a well-defined mechanism of action. The extensive SAR studies have provided a deep understanding of the structural requirements for potent DNA alkylation and cytotoxicity. This knowledge has enabled the rational design of novel analogs with improved pharmacological properties. The development of seco-duocarmycin prodrugs and their incorporation into antibody-drug conjugates (ADCs) are promising strategies to enhance tumor selectivity and reduce systemic toxicity, further expanding the therapeutic potential of this remarkable class of compounds. Continued research in this area holds great promise for the development of the next generation of targeted cancer therapies.

References

- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Site specific covalent alkylation of DNA by antitumor antibiotics, duocarmycin A and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Duocarmycin SA's Sequence-Selective Alkylation of Duplex DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin SA (DSA) is a potent antitumor antibiotic, belonging to a class of natural products that exert their cytotoxic effects through the sequence-selective alkylation of duplex DNA.[1][2] This technical guide provides an in-depth overview of the molecular mechanism of Duocarmycin SA, focusing on its interaction with DNA, the resulting cellular consequences, and the key experimental methodologies used to elucidate these processes. Quantitative data on the biological activity of DSA and its analogues are presented, alongside detailed protocols for essential experimental techniques. Visualizations of the mechanism of action and experimental workflows are provided to facilitate a comprehensive understanding of this important class of DNA alkylating agents.

Introduction

The duocarmycins are a family of exceptionally potent cytotoxic agents first isolated from Streptomyces bacteria.[2][3] Their remarkable biological activity, with IC50 values often in the picomolar range, has made them a subject of intense research in the field of cancer chemotherapy.[2] Duocarmycin SA is a prominent member of this family, distinguished by its unique chemical structure and its mechanism of action, which involves a highly specific covalent modification of DNA. Unlike many other DNA alkylating agents that target guanine residues, duocarmycins selectively alkylate the N3 position of adenine within the minor groove of DNA, primarily in AT-rich sequences. This unique mode of action, coupled with its extraordinary potency, makes Duocarmycin SA and its analogues promising candidates for the development of novel anticancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).

Mechanism of Action: Sequence-Selective DNA Alkylation

The biological activity of Duocarmycin SA is intrinsically linked to its ability to bind and covalently modify duplex DNA in a sequence-dependent manner. This process can be broken down into two key steps: non-covalent binding and subsequent irreversible alkylation.

2.1. Minor Groove Binding and Sequence Specificity

Duocarmycin SA possesses a curved molecular architecture that allows it to fit snugly within the minor groove of B-form DNA. This initial, non-covalent interaction is driven by van der Waals forces and hydrogen bonding between the drug molecule and the floor and walls of the minor groove. The shape and flexibility of the DNA minor groove are sequence-dependent, with AT-rich regions typically exhibiting a narrower and deeper minor groove. This structural feature is a key determinant of the sequence selectivity of Duocarmycin SA, which preferentially binds to sequences containing three or more consecutive A/T base pairs.

2.2. Covalent Adduct Formation: Adenine-N3 Alkylation

Following non-covalent binding, the electrophilic cyclopropane ring of Duocarmycin SA is positioned in close proximity to the N3 atom of an adenine base. This proximity facilitates a nucleophilic attack from the adenine-N3 onto the cyclopropane, leading to the formation of a stable covalent adduct. This alkylation event is highly specific for the N3 position of adenine, a feature that distinguishes the duocarmycins from many other classes of DNA alkylating agents. The formation of this bulky adduct in the minor groove causes significant distortion of the DNA helix, which in turn disrupts essential cellular processes.

2.3. Cellular Consequences of DNA Alkylation

The formation of Duocarmycin SA-DNA adducts triggers a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. The distortion of the DNA helix interferes with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. The cell's DNA damage response (DDR) pathways are activated in an attempt to repair the lesion. However, the bulky nature of the duocarmycin adduct makes it a difficult substrate for repair enzymes. Persistent, unrepaired DNA damage leads to the activation of cell cycle checkpoints, primarily at the G2/M phase, preventing the cell from proceeding through mitosis with a damaged genome. If the damage is too extensive to be repaired, the apoptotic machinery is engaged, leading to programmed cell death.

Signaling Pathway of Duocarmycin SA-Induced DNA Damage

Quantitative Data

The cytotoxic potency of Duocarmycin SA and its analogues is a key feature of this class of compounds. This section presents quantitative data on their biological activity, primarily focusing on their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Duocarmycin Derivatives

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Duocarmycin SA | L1210 | Leukemia | 0.01 | |

| Duocarmycin SA | HeLa S3 | Cervical Carcinoma | 0.006 | |

| Duocarmycin A | HeLa S3 | Cervical Carcinoma | 0.12 | |

| CC-1065 | L1210 | Leukemia | 0.02 (ng/mL) | |

| Adozelesin | HeLa S3 | Cervical Carcinoma | Varies (dose-dependent) | |

| DU-86 | HeLa S3 | Cervical Carcinoma | >230 | |

| seco-DUBA | SK-BR-3 | Breast Carcinoma | 0.09 | |

| seco-DUBA | SK-OV-3 | Ovarian Carcinoma | 0.43 | |

| seco-DUBA | SW620 | Colon Carcinoma | 0.12 |

Note: The activity of some compounds, like CC-1065, was originally reported in ng/mL.

Experimental Protocols

The study of Duocarmycin SA's interaction with DNA relies on a variety of sophisticated biochemical and biophysical techniques. This section provides an overview of the methodologies for key experiments.

Experimental Workflow for Studying Duocarmycin-DNA Alkylation

4.1. DNA Footprinting Assay

This technique is used to identify the specific DNA sequence where a ligand binds.

-

Principle: DNA bound by a ligand is protected from cleavage by a DNA-cleaving agent, such as DNase I. When the DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" - a region of the gel with no bands.

-

Methodology:

-